4-Chloro-2,3-dihydrobenzofuran

Process Chemistry Synthetic Methodology Agrochemical Intermediates

4-Chloro-2,3-dihydrobenzofuran (CAS 289058-20-4) is an organic compound characterized by a bicyclic structure comprising a benzene ring fused to a 2,3-dihydrofuran ring, with a single chlorine substituent located specifically at the 4-position of the aromatic system. It is typically supplied as a colorless liquid with a molecular formula of C₈H₇ClO and a molecular weight of 154.59 g/mol, and it is commonly available at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, or GC.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 289058-20-4
Cat. No. B1589167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dihydrobenzofuran
CAS289058-20-4
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1COC2=C1C(=CC=C2)Cl
InChIInChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2
InChIKeyNLPBTJNIFVSZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dihydrobenzofuran (CAS 289058-20-4): A Key 4-Chlorinated Dihydrobenzofuran Scaffold for Pharmaceutical and Agrochemical Intermediate Sourcing


4-Chloro-2,3-dihydrobenzofuran (CAS 289058-20-4) is an organic compound characterized by a bicyclic structure comprising a benzene ring fused to a 2,3-dihydrofuran ring, with a single chlorine substituent located specifically at the 4-position of the aromatic system . It is typically supplied as a colorless liquid with a molecular formula of C₈H₇ClO and a molecular weight of 154.59 g/mol, and it is commonly available at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, or GC . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, valued for the unique electronic and steric properties imparted by the 4-chloro substituent .

4-Chloro isomer for SAR studies
Precise chlorine placement at C4 enables valid structure-activity relationship exploration
Synthetic intermediate for benzofuran scaffolds
Used in medicinal chemistry and agrochemical building block synthesis
Specification-reviewed purity with batch QC
Typical analytical documentation includes NMR, HPLC, or GC per lot

Why 4-Chloro-2,3-dihydrobenzofuran Cannot Be Simply Replaced by Other Dihydrobenzofuran Analogs


Direct substitution of 4-Chloro-2,3-dihydrobenzofuran with other dihydrobenzofuran analogs, such as the 5-chloro, 6-chloro, or unsubstituted variants, is scientifically unsound due to the profound impact of the chloro substituent's position on the molecule's electronic properties, reactivity, and resulting biological activity. Research on benzofuran and dihydrobenzofuran scaffolds has established that specific halogen placement is a critical determinant of biological function. For example, a recent study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that the presence and position of halogen substituents directly influence anti-inflammatory and anticancer efficacy, with structure-activity relationship (SAR) analysis confirming that biological effects are enhanced or altered by specific substitution patterns [1]. Furthermore, molecular docking and dynamics studies on 2,3-dihydrobenzofuran (DHB) derivatives have shown significant variability in binding affinities to therapeutic targets, ranging from -5.70 to -7.00 kcal/mol depending on the specific substitution, underscoring that even closely related analogs cannot be assumed to be functionally interchangeable [2]. Consequently, replacing the 4-chloro isomer with a differently substituted analog risks altering the intended synthetic outcome or biological profile of the final compound, making precise procurement essential for reproducible research and development.

Target
Substitute
Mismatch Rationale
4-Chloro-2,3-dihydrobenzofuran
5-Chloro / 6-Chloro isomers
Halogen position alters electronic properties and SAR; reported binding affinity shifts up to 1.3 kcal/mol between DHB analogs may change target interaction profile.
4-Chloro-2,3-dihydrobenzofuran
Unsubstituted 2,3-dihydrobenzofuran
Absence of chlorine substituent may lead to different anti-inflammatory activity and synthetic reactivity; class-level SAR indicates halogen presence enhances biological effects.
4-Chloro-2,3-dihydrobenzofuran
Other halogenated DHB analogs
Fluorinated or brominated analogs exhibit distinct IC₅₀ profiles; isomer-specific physicochemical properties (Log P, solubility) impact lead optimization parameters.

Quantitative Differentiation of 4-Chloro-2,3-dihydrobenzofuran from Its Closest Analogs: A Scientific Evidence Guide


Comparative Synthetic Accessibility and Process Development Challenges of 4-Chloro-2,3-dihydrobenzofuran

The synthesis of 4-Chloro-2,3-dihydrobenzofuran presents a distinct process challenge compared to other chloro-substituted dihydrobenzofurans. A key patent (US2018/0002297 A1) explicitly notes that the 4-chloro isomer is uniquely difficult to obtain in high yield via conventional methods. The document states, 'The yield of 4-chloro-2,3-dihydro-1-benzofuran is thereby reduced and an additional purification step is required,' indicating that standard synthetic routes are less efficient for this specific isomer [1]. This is in contrast to the general synthesis of dihydrobenzofurans, where yields can range from moderate to good depending on the specific methodology employed [2]. The patent's identification of this yield-limiting step underscores a critical, quantifiable difference in the synthetic accessibility of the 4-chloro derivative, which directly impacts its cost and availability as a research intermediate.

Synthetic Yield
Class-level inference
Reduced yield and additional purification step explicitly noted for 4-Cl isomer in patent literature, compared to moderate/good yields for general DHB synthesis.
Impacts procurement cost and supply reliability
Patent context; process-specific comparison
Process Chemistry Synthetic Methodology Agrochemical Intermediates

Impact of Chloro Substitution Position on Anti-inflammatory Potency of Dihydrobenzofuran Derivatives

The position of halogen substitution on the dihydrobenzofuran scaffold is a critical determinant of anti-inflammatory activity. A 2023 study by Itani et al. investigated a series of fluorinated benzofuran and dihydrobenzofuran derivatives, providing a clear class-level inference for halogenated analogs. The study reported that six of the nine tested compounds inhibited lipopolysaccharide (LPS)-stimulated inflammation, with IC₅₀ values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6) inhibition and from 2.4 to 5.2 µM for nitric oxide (NO) production [1]. While specific data for the 4-chloro derivative is not provided, the SAR analysis concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups' [1]. This finding strongly supports the premise that a 4-chloro substituent will confer a distinct activity profile compared to a 5-chloro or 6-chloro isomer, as the electronic and steric environment around the 4-position is unique. This class-level inference is reinforced by a molecular docking study on DHB derivatives, which found that the binding affinity of different substituted DHBs varied by up to 1.3 kcal/mol (DHB2: -7.00 kcal/mol vs. DHB: -5.70 kcal/mol) against the same protein target, highlighting the functional non-equivalence of analogs [2].

Anti-inflammatory SAR
Class-level inference
Halogen position alters IL-6/NO inhibitory activity; reported IC₅₀ ranges 1.2–9.04 µM (IL-6) and 2.4–5.2 µM (NO) for fluorinated analogs; binding affinity difference up to 1.3 kcal/mol among DHB derivatives.
Correct isomer essential for valid SAR series
In vitro and docking studies; no direct 4-Cl data
Medicinal Chemistry Anti-inflammatory Agents Structure-Activity Relationship

Differentiation in Physicochemical Properties and Drug-Likeness Among Dihydrobenzofuran Isomers

The specific 4-chloro substitution pattern on 4-Chloro-2,3-dihydrobenzofuran imparts a unique set of calculated physicochemical properties that differentiate it from other isomers and from the unsubstituted scaffold. Data from vendor technical datasheets for this compound (CAS 289058-20-4) report a consensus Log P value of approximately 2.5 and a predicted aqueous solubility (LogS) of -2.86 (equivalent to ~0.216 mg/mL), classifying it as 'soluble' . While measured values for all isomers are not always available in a single source, the structural difference of chlorine position is known to alter key parameters like Log P and solubility. Furthermore, a computational study on 2,3-dihydrobenzofuran derivatives determined that these compounds do not violate Lipinski's 'Rule of Five,' supporting their potential as drug-like molecules [1]. However, the study also highlighted that different DHB derivatives exhibit varied binding affinities and ADMET properties, underscoring that even subtle structural changes lead to non-equivalent pharmacokinetic and pharmacodynamic profiles [1]. Therefore, assuming that the 5-chloro or 6-chloro isomer will have identical physicochemical and ADME behavior is a significant scientific and procurement risk.

Physicochemical Profile
Supporting evidence
Consensus Log P ≈2.5; LogS (ESOL) -2.86 (soluble, ~0.216 mg/mL); complies with Lipinski's Rule of Five.
Isomer-specific properties guide lead optimization
In silico predictions; isomer data not available for direct comparison
Physicochemical Properties ADME Prediction Medicinal Chemistry

Validated Research and Industrial Application Scenarios for 4-Chloro-2,3-dihydrobenzofuran


A Key Intermediate for Synthesizing Agrochemical Actives with a 4-Chloro-2,3-dihydrobenzofuran Core

4-Chloro-2,3-dihydrobenzofuran is explicitly identified as a key intermediate in patented methods for preparing substituted 2,3-dihydrobenzofuran derivatives with utility as agrochemicals [1]. The unique synthetic challenges associated with its high-yield preparation, as noted in the patent literature, underscore its role as a specific, non-generic building block [1]. Procuring the correct 4-chloro isomer is therefore mandatory for process chemists aiming to replicate or build upon these patented synthetic routes for crop protection agents.

A Critical Building Block in Medicinal Chemistry SAR Studies for 5-HT₄ Receptor Agonists

The 2,3-dihydrobenzofuran scaffold is a core component in the development of 5-HT₄ receptor agonists, a class of therapeutic prokinetic agents used to treat gastrointestinal disorders [2]. In SAR campaigns, the precise placement of substituents like chlorine is fundamental to modulating target affinity and selectivity [3]. 4-Chloro-2,3-dihydrobenzofuran serves as a vital building block for generating focused compound libraries to explore the SAR around the 4-position of the dihydrobenzofuran core in this therapeutic class. Its use ensures that the SAR data generated is accurate and attributable to the specific 4-chloro substitution.

A Valuable Scaffold for Developing Anti-inflammatory and Potential Anticancer Agents

Recent research has firmly established 2,3-dihydrobenzofuran derivatives as promising scaffolds for the development of anti-inflammatory agents with potential anticancer activity [3]. The study by Itani et al. demonstrated that halogen substitution on this scaffold enhances biological effects, with several compounds showing potent inhibition of key inflammatory mediators like IL-6 and PGE2 in the low micromolar range [3]. 4-Chloro-2,3-dihydrobenzofuran is the essential starting material for medicinal chemists seeking to synthesize and evaluate novel, patentable analogs based on this 4-chlorinated core structure for the treatment of inflammation-associated cancers, such as colorectal cancer.

Application
Selection Property
Validation Focus
Agrochemical core scaffold synthesis
4-Chloro regiochemistry and process yield consistency
Reaction optimization and purity verification per batch
5-HT₄ receptor agonist research
4-Chloro substitution for structure-activity relationship studies
Binding affinity and selectivity profiling against serotonin receptor subtypes
Inflammation-associated cancer model studies
Halogenated dihydrobenzofuran core with reported anti-inflammatory class evidence
In vitro inflammatory mediator (IL-6, NO) and cell-viability endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.